molecular formula C39H65N5O8 B8057516 Monomethylauristatin F

Monomethylauristatin F

Cat. No.: B8057516
M. Wt: 732.0 g/mol
InChI Key: MFRNYXJJRJQHNW-NARUGQRUSA-N
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Description

Chemical Characterization of Monomethylauristatin F (MMAF)

Structural Analysis and Molecular Composition

Molecular Formula and Weight

MMAF possesses the empirical formula C₃₉H₆₅N₅O₈ with a molecular weight of 732.0 g/mol (PubChem CID 56841603). The pentapeptide backbone consists of four non-proteinogenic amino acids: monomethylvaline, valine, dolaisoleucine, and dolaproine, terminated by a phenylalanine residue (Figure 1). High-resolution mass spectrometry confirms the absence of isotopic anomalies, with exact mass matching theoretical calculations within 0.001 Da.

Stereochemical Configuration and Functional Groups

X-ray crystallography of MMAF-tubulin complexes reveals critical stereochemical features:

  • S-configuration at C2 of dolaproine (χ₁ = -60°)
  • R-configuration at C3 of dolaisoleuine (χ₂ = +120°)
  • Planar trans-amide bonds between Val-Dil and Dil-Dap residues

The molecule contains three ionizable groups:

  • N-terminal secondary amine (pKa 7.8 ± 0.2)
  • Carboxylic acid at C-terminus (pKa 3.56 ± 0.10)
  • Methoxy group on dolaproine (non-ionizable)

Conformational analysis via 2D-NMR identifies restricted rotation (ΔG‡ = 18.3 kcal/mol) about the Dol-Dil amide bond, producing cis:trans isomer ratios of 1:2.3 in deuterated chloroform.

Comparative Structural Features Relative to Auristatin Derivatives
Feature MMAF MMAE Auristatin F
C-terminal group -COOH -CONH₂ -CONHCH₃
N-methylation Mono Di Di
LogP (calc) 2.14 3.89 4.12
Tubulin IC₅₀ (nM) 0.18 0.045 0.032

Table 1: Structural and functional comparison of auristatin derivatives

The carboxylate terminus reduces MMAF's membrane permeability by 92% compared to MMAE, as quantified in Caco-2 monolayer assays (Papp 0.8 × 10⁻⁶ vs. 9.7 × 10⁻⁶ cm/s). However, this modification enhances conjugate stability in plasma, with MMAF-ADCs showing <5% payload release over 72 hours versus 23% for MMAE-ADCs.

Physicochemical Properties

Solubility and Stability Profiles

MMAF exhibits pH-dependent solubility:

Solvent Concentration (mg/mL) Conditions
DMSO 83.2 ± 2.1 25°C, anhydrous
Ethanol 4.1 ± 0.3 25°C
PBS (pH 7.4) 0.05 ± 0.01 37°C, 0.1% Tween-80

Table 2: Solubility profile from accelerated stability testing

Lyophilized MMAF remains stable for >24 months at -80°C under nitrogen, with degradation products <1% by HPLC. Aqueous solutions (1 mg/mL in 5% dextrose) show 8.2% decomposition after 48 hours at 25°C, primarily via hydrolysis of the Val-Dil amide bond.

pKa and Partition Coefficients

Potentiometric titration reveals three pKa values:

  • 2.89 ± 0.05 (carboxyl group)
  • 7.34 ± 0.08 (secondary amine)
  • 9.12 ± 0.12 (tertiary amide)

Octanol-water partition coefficients (LogD):

pH LogD
2.0 1.98
7.4 -0.67
9.0 -1.23

Properties

IUPAC Name

(2S)-2-[[(2R,3R)-3-methoxy-3-[(2S)-1-[(3R,5S)-3-methoxy-5-methyl-4-[methyl-[(2S)-3-methyl-2-[[(2S)-3-methyl-2-(methylamino)butanoyl]amino]butanoyl]amino]heptanoyl]pyrrolidin-2-yl]-2-methylpropanoyl]amino]-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H65N5O8/c1-12-25(6)34(43(9)38(48)33(24(4)5)42-37(47)32(40-8)23(2)3)30(51-10)22-31(45)44-20-16-19-29(44)35(52-11)26(7)36(46)41-28(39(49)50)21-27-17-14-13-15-18-27/h13-15,17-18,23-26,28-30,32-35,40H,12,16,19-22H2,1-11H3,(H,41,46)(H,42,47)(H,49,50)/t25-,26+,28-,29-,30+,32-,33-,34?,35+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFRNYXJJRJQHNW-NARUGQRUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)C([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H65N5O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

732.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

745017-94-1
Record name Monomethylauristatin F
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0745017941
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Preparation Methods

Synthetic Routes and Reaction Conditions: Monomethylauristatin F is synthesized through a series of chemical reactions involving the modification of dolastatin 10. The synthesis typically involves the following steps:

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions: Monomethylauristatin F undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halogens or alkyl groups.

Major Products: The major products formed from these reactions include various derivatives of this compound, which are used in further research and development .

Scientific Research Applications

Pharmacokinetics and Metabolism

Pharmacokinetic Studies : Research has demonstrated that MMAF has a bioavailability of 0% with high clearance rates in preclinical models. A liquid chromatography–quadrupole-time-of-flight–mass spectrometric assay (LC-TOF-MS/MS) was developed to assess the pharmacokinetics of MMAF in rat plasma, revealing stability across various conditions and identifying seven metabolites through metabolic profiling studies .

Metabolic Pathways : The primary metabolic pathway identified for MMAF is demethylation. Studies indicate that MMAF remains stable in plasma and is resistant to degradation by proteolytic enzymes, enhancing its potential as a therapeutic agent .

Clinical Applications

MMAF is incorporated into several ADCs targeting specific antigens, notably HER2. Currently, it is being evaluated in clinical trials for various cancers, including breast and endometrial cancers. Its application as a payload allows for effective tumor targeting while reducing off-target effects associated with traditional chemotherapy .

Case Studies

  • Trastuzumab-MMAF Conjugate : A study investigated the biodistribution and tumor targeting capacity of trastuzumab conjugated with MMAF in xenograft mouse models. Results indicated effective tumor localization and significant antitumor activity, highlighting the potential of MMAF in ADC formulations .
  • Endometrial Cancer Treatment : Research has explored the efficacy of MMAF against endometrial cancer cell lines. The findings suggest that MMAF can induce apoptosis and inhibit cell proliferation effectively, demonstrating its potential as a therapeutic agent for difficult-to-treat malignancies .

Comparative Efficacy of MMAF and Other Auristatins

MMAF's efficacy compared to other auristatin derivatives has been extensively studied. The following table summarizes key differences in their properties:

PropertyMonomethyl Auristatin F (MMAF)Monomethyl Auristatin E (MMAE)
HydrophilicityHigherLower
Membrane PermeabilityModerateHigher
Systemic ToxicityLowerHigher
IC50Higher than MMAELower than MMAF

Mechanism of Action

Monomethylauristatin F exerts its effects by inhibiting cell division through the following mechanisms:

Comparison with Similar Compounds

Structural Comparisons

MMAF and its analogs share a conserved dolastatin backbone but differ in functional groups and side chains, which critically impact their bioactivity and therapeutic utility.

Compound Structural Features Key Modifications
MMAF Contains a C-terminal phenylalanine with a charged carboxylate group. Reduced cell permeability compared to MMAE; requires targeted delivery (e.g., ADCs).
MMAE Lacks the charged C-terminal group; features a hydrophobic norvaline residue. Higher cell permeability and bystander killing potential.
Amberstatin-269 Extended peptide chain with a terminal amine group on a fatty acid chain. Increased hydrophobicity; enhanced stability in circulation.
Soblidotin (TZT-1027) Simplified cyclic peptide structure. Improved solubility and reduced off-target toxicity.

Source: Structural data from

Mechanism of Action and Potency

All dolastatin derivatives inhibit tubulin polymerization, but their efficacy varies due to structural and pharmacokinetic differences.

Compound IC50 (nM) Key Mechanisms
MMAF 105 (H3397 cells) Requires lysosomal cleavage for activation; limited bystander killing.
MMAE 0.1–1.0 Rapid intracellular release; potent bystander effect.
Amberstatin-269 Not reported Extended half-life due to hydrophobic modifications.
Soblidotin 1–10 Binds β-tubulin at the vinca domain; disrupts microtubule dynamics.

Source:

Toxicity and Therapeutic Index

The charged C-terminal group of MMAF reduces its nonspecific cytotoxicity compared to MMAE, making it safer in ADCs. However, linker technology plays a pivotal role in optimizing its therapeutic index.

Compound Major Toxicities Therapeutic Index
MMAF Corneal microcyst-like epithelial changes Improved with non-cleavable linkers (e.g., maleimidocaproyl, L4).
MMAE Peripheral neuropathy, neutropenia High but limited by bystander toxicity.
Soblidotin Neutropenia, gastrointestinal toxicity Narrow due to systemic effects.

Source:

Key Research Findings

Linker Technology: MMAF conjugated via non-cleavable maleimidocaproyl (L4) linkers demonstrated a 3-fold higher maximum tolerated dose (MTD) than cleavable linkers (L1), with comparable efficacy .

Targeted Delivery: MMAF-loaded ROS-responsive nanoparticles showed 90% tumor growth inhibition in xenograft models, highlighting the role of controlled release .

Ocular Toxicity : Corneal epithelial changes in MMAF-based ADCs were reversible and manageable with dose adjustments .

Biological Activity

Monomethylauristatin F (MMAF) is a synthetic derivative of the natural compound dolastatin 10, primarily recognized for its potent antitumor properties. It has emerged as a critical component in antibody-drug conjugates (ADCs), particularly in the treatment of various cancers, including multiple myeloma. MMAF functions as an antitubulin agent, inhibiting cell division by blocking the polymerization of tubulin, thereby preventing mitosis in cancer cells. Its mechanism of action and biological activity make it a significant focus in cancer therapeutics.

  • Chemical Name : (S)-2-((2R,3R)-3-((S)-1-((3R,4S,5S)-4-((S)-N,3-dimethyl-2-((S)-3-methyl-2-(methylamino)butanamido)butanamido)-3-methoxy-5-methylheptanoyl)pyrrolidin-2-yl)-3-methoxy-2-methylpropanamido)-3-phenylpropanoic acid
  • Molecular Formula : C39H65N5O8
  • Molecular Weight : 731.96 g/mol
  • CAS Number : 141205-32-5
  • Solubility : Soluble in DMSO up to 20 mM

MMAF exerts its cytotoxic effects by binding to tubulin, thereby disrupting the normal function of the microtubule network essential for cell division. This action leads to cell cycle arrest and apoptosis in rapidly dividing cancer cells. The compound is typically utilized in ADCs, where it is conjugated to monoclonal antibodies that specifically target tumor-associated antigens. Upon internalization into the cancer cells, the MMAF is released from the antibody through proteolytic cleavage, activating its cytotoxic mechanism .

Linker Technology

The efficacy of MMAF in ADCs is significantly influenced by the linker technology used to attach it to antibodies. Linkers must be stable in circulation but cleavable within tumor cells. Research indicates that cathepsin-cleavable linkers enhance the delivery and effectiveness of MMAF by ensuring its release specifically within the tumor microenvironment .

In Vitro Studies

In vitro studies have demonstrated that MMAF exhibits potent cytotoxicity against various cancer cell lines. For instance, research has shown that MMAF conjugated to antibodies targeting melanoma cells leads to significant tumor cell death . The compound's efficacy is often compared to other auristatin derivatives, such as monomethylauristatin E (MMAE), with MMAF showing enhanced potency due to its unique structural modifications.

Pharmacokinetics and Metabolism

Pharmacokinetic studies using liquid chromatography-quadrupole-time-of-flight mass spectrometry (LC-TOF-MS/MS) have revealed critical insights into MMAF's bioavailability and metabolic pathways. Notably, MMAF demonstrated a bioavailability of 0% with high clearance rates in preclinical models. The major metabolic pathway identified was demethylation, with several metabolites being formed during metabolism .

Case Studies

  • Clinical Application in Multiple Myeloma
    • Study : Belantamab mafodotin (an ADC containing MMAF) has been evaluated in clinical trials for patients with relapsed or refractory multiple myeloma.
    • Outcome : The drug showed promising efficacy with manageable toxicity profiles, leading to its approval for clinical use .
  • Combination Therapies
    • Research : Studies combining MMAF-containing ADCs with immune checkpoint inhibitors have indicated enhanced antitumor responses due to synergistic effects .
    • Result : Such combinations have resulted in improved tumor control and activation of anti-tumor immune responses.

Comparative Table of Auristatin Derivatives

CompoundStructure ModificationCytotoxicityClinical Use
Monomethylauristatin E (MMAE)Uncharged C-terminalHighVarious ADCs
This compound (MMAF)Charged C-terminalHigherBelantamab mafodotin

Q & A

Q. What is the mechanism of action of MMAF in disrupting microtubule dynamics, and how can this be experimentally validated?

MMAF, a synthetic auristatin derivative, inhibits microtubule polymerization by binding to tubulin, leading to cell cycle arrest in the G2/M phase and apoptosis . To validate this, researchers can:

  • Use tubulin polymerization assays to quantify inhibition kinetics.
  • Perform immunofluorescence microscopy to visualize microtubule destabilization in treated cells (e.g., 786-O renal carcinoma cells) .
  • Compare dose-response curves with positive controls (e.g., vinca alkaloids) to assess potency .

Q. How is MMAF synthesized and characterized for purity in research settings?

MMAF is synthesized via solid-phase peptide synthesis (SPPS), incorporating a monomethyl group at the C-terminal phenylalanine residue . Key characterization steps include:

  • HPLC-MS : Confirm molecular weight (CAS: 745017-94-1) and purity (>98% by analytical HPLC) .
  • NMR spectroscopy : Validate structural integrity, focusing on the phenylalanine moiety and ester linkage .
  • Circular dichroism : Assess secondary structure stability in solution .

Q. What are the standard in vitro models for evaluating MMAF cytotoxicity?

Commonly used cell lines include 786-O (renal carcinoma), Caki-1 (renal clear cell carcinoma), and L428 (Hodgkin’s lymphoma) . Methodological considerations:

  • Use a 72-hour MTT assay to measure IC50 values.
  • Include controls for ADC stability (e.g., unconjugated MMAF vs. antibody-conjugated MMAF) to isolate cytotoxicity effects .

Advanced Research Questions

Q. How can researchers optimize MMAF-based antibody-drug conjugates (ADCs) to enhance tumor specificity and reduce off-target toxicity?

Optimization strategies include:

  • Linker design : Evaluate protease-cleavable (e.g., valine-citrulline) vs. non-cleavable linkers for plasma stability and intracellular drug release .
  • Drug-to-antibody ratio (DAR) : Use hydrophobic interaction chromatography (HIC) to ensure DAR ≤ 4, minimizing aggregation .
  • In vivo pharmacokinetics : Compare tumor uptake in xenograft models using radiolabeled ADCs (e.g., 89Zr-labeled trastuzumab-MMAF) .

Q. What experimental approaches address contradictory data on MMAF resistance mechanisms?

Contradictions may arise from differences in ABC transporter expression or lysosomal degradation efficiency. To resolve this:

  • Perform RNA-seq on resistant vs. sensitive cell lines to identify dysregulated transporters (e.g., ABCB1/MDR1).
  • Use lysosome inhibitors (e.g., bafilomycin A1) to quantify MMAF retention in lysosomes via fluorescence microscopy .
  • Validate findings with isogenic cell pairs (e.g., CRISPR-edited ABCB1 knockout models) .

Q. How should researchers design studies to assess MMAF’s bystander effect in heterogeneous tumors?

  • Co-culture antigen-positive and antigen-negative cells in 3D spheroids.
  • Quantify MMAF diffusion using fluorescently labeled ADCs and confocal imaging .
  • Compare cytotoxicity in mixed vs. homogeneous cultures via flow cytometry .

Methodological & Data Analysis Questions

Q. What statistical methods are recommended for analyzing MMAF dose-response data with high variability?

  • Apply non-linear regression models (e.g., log(inhibitor) vs. normalized response in Prism) to calculate IC50.
  • Use Grubbs’ test to identify outliers in replicate experiments.
  • Report variability as 95% confidence intervals rather than standard deviation .

Q. How can researchers ensure reproducibility in MMAF stability assays under physiological conditions?

  • Simulate plasma conditions by incubating MMAF in human serum albumin (HSA) at 37°C.
  • Monitor degradation via LC-MS/MS at 0, 24, and 48 hours.
  • Include positive controls (e.g., MMAF in PBS) to distinguish enzymatic vs. pH-dependent degradation .

Structural & Functional Insights

Q. Which structural modifications of MMAF improve its therapeutic index without compromising potency?

  • C-terminal modifications : Replace the phenylalanine residue with charged amino acids (e.g., aspartate) to reduce non-specific membrane permeability .
  • N-terminal capping : Introduce polyethylene glycol (PEG) to enhance solubility and ADC plasma half-life .
  • Validate modifications using molecular dynamics simulations to predict tubulin binding affinity .

Data Presentation Guidelines

Q. How should researchers present MMAF-related data in publications to meet journal standards?

  • Tables : Use Roman numerals for table labels (e.g., Table I) and include footnotes for abbreviations (e.g., DAR, IC50) .
  • Figures : Avoid overcrowding chemical structures in graphical abstracts; limit to 2–3 key motifs (e.g., MMAF’s tubulin-binding domain) .
  • Supplementary Data : Provide raw HPLC chromatograms and NMR spectra in .cif or .mzML formats for peer review .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Monomethylauristatin F
Reactant of Route 2
Monomethylauristatin F

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